(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine
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Overview
Description
(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine is a chemical compound with the molecular formula C₁₂H₁₄ClN. This compound is characterized by the presence of a but-2-yn-1-yl group attached to a [(4-chloro-3-methylphenyl)methyl]amine moiety. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine typically involves the reaction of (4-chloro-3-methylphenyl)methylamine with but-2-yne under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, facilitating the nucleophilic attack on the but-2-yne. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the stability of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alkanes. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(But-2-yn-1-yl)[(4-chlorophenyl)methyl]amine: Similar structure but lacks the methyl group on the phenyl ring.
(But-2-yn-1-yl)[(4-methylphenyl)methyl]amine: Similar structure but lacks the chlorine atom on the phenyl ring.
(But-2-yn-1-yl)[(3-chloro-4-methylphenyl)methyl]amine: Similar structure but with different positions of the chlorine and methyl groups on the phenyl ring.
Uniqueness
(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to its similar compounds.
Biological Activity
Introduction
The compound (But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine is an organic molecule that features a butynyl group and a substituted phenyl ring. Its unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.
Structural Features
The compound can be described by the following structural formula:
where:
- But-2-yn-1-yl refers to the alkyne chain,
- (4-chloro-3-methylphenyl) indicates the presence of chlorine and methyl substituents on the phenyl ring,
- Amine denotes the functional group contributing to its reactivity.
Comparative Analysis
A comparative table of structurally similar compounds is provided below:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
This compound | Butynyl + chloro + methyl groups | Potential for diverse biological activities |
2-Methylphenylethynylamine | Phenylethynyl with methyl substitution | Focus on neuroactive properties |
4-Chloroaniline | Simple aniline structure with chlorine | Commonly used in dye manufacturing |
3-Alkynylaniline | Alkyne linked to aniline | Investigated for anti-cancer properties |
This analysis highlights how variations in structure lead to differences in chemical reactivity and biological activity.
The biological activity of This compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for neurotransmitter receptors, influencing neuronal signaling.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
Case Studies and Research Findings
Research has indicated that compounds with similar structural motifs often exhibit significant biological activities. For example, studies have shown that derivatives of substituted amines can display:
- Anticancer Properties : Certain analogs demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis through caspase activation pathways.
- Antimicrobial Effects : Compounds with halogen substitutions have been investigated for their antibacterial activities against Gram-positive and Gram-negative bacteria.
Computational Studies
Computational models, including molecular docking studies, have been employed to predict the binding affinity of This compound to various biological targets. These studies suggest that the compound may exhibit favorable interactions with specific receptors, enhancing its potential therapeutic applications.
Synthesis Methods
The synthesis of This compound can be achieved through several established organic chemistry methods. Common techniques include:
- Alkyne Formation : Utilizing coupling reactions to introduce the butynyl group.
- Amine Functionalization : Employing nucleophilic substitution reactions to attach the amine group to the phenyl ring.
Optimizing these methods can lead to improved yields and purity of the final product.
Properties
Molecular Formula |
C12H14ClN |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
N-[(4-chloro-3-methylphenyl)methyl]but-2-yn-1-amine |
InChI |
InChI=1S/C12H14ClN/c1-3-4-7-14-9-11-5-6-12(13)10(2)8-11/h5-6,8,14H,7,9H2,1-2H3 |
InChI Key |
UNFPKFQAGXTGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNCC1=CC(=C(C=C1)Cl)C |
Origin of Product |
United States |
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